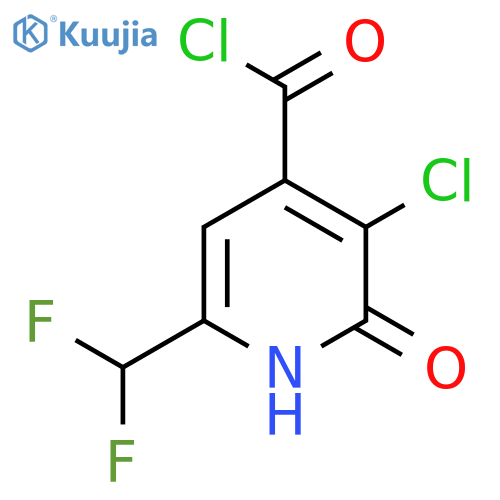

Cas no 1804462-86-9 (3-Chloro-6-(difluoromethyl)-2-hydroxypyridine-4-carbonyl chloride)

3-Chloro-6-(difluoromethyl)-2-hydroxypyridine-4-carbonyl chloride 化学的及び物理的性質

名前と識別子

-

- 3-Chloro-6-(difluoromethyl)-2-hydroxypyridine-4-carbonyl chloride

-

- インチ: 1S/C7H3Cl2F2NO2/c8-4-2(5(9)13)1-3(6(10)11)12-7(4)14/h1,6H,(H,12,14)

- InChIKey: LXBGLHWBGFYOSH-UHFFFAOYSA-N

- ほほえんだ: ClC1C(NC(C(F)F)=CC=1C(=O)Cl)=O

計算された属性

- 水素結合ドナー数: 1

- 水素結合受容体数: 4

- 重原子数: 14

- 回転可能化学結合数: 2

- 複雑さ: 363

- トポロジー分子極性表面積: 46.2

- 疎水性パラメータ計算基準値(XlogP): 1.9

3-Chloro-6-(difluoromethyl)-2-hydroxypyridine-4-carbonyl chloride 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Alichem | A029049106-1g |

3-Chloro-6-(difluoromethyl)-2-hydroxypyridine-4-carbonyl chloride |

1804462-86-9 | 97% | 1g |

$1,549.60 | 2022-04-02 |

3-Chloro-6-(difluoromethyl)-2-hydroxypyridine-4-carbonyl chloride 関連文献

-

Cesar Parra-Cabrera,Clement Achille,Simon Kuhn,Rob Ameloot Chem. Soc. Rev., 2018,47, 209-230

-

Dewang Ma,Yingchun Zhao,Jia Wu,Ting Cui,Jiandong Ding Soft Matter, 2009,5, 4635-4637

-

Lydia Helena Wong,Zhenghua Su,Hanyu Yao,Yufang Li RSC Adv., 2016,6, 54049-54053

-

Xiong Zuo,Jun-Xin Wang,Shun-qin Chang,Qi-Di Wei,Ying Zhou Org. Chem. Front., 2019,6, 1485-1490

-

Marc Sutter,Wissam Dayoub,Estelle Métay,Yann Raoul,Marc Lemaire Green Chem., 2013,15, 786-797

-

Jiale Huang,Mingyu Zhang,Jing Wang,Xijun Hu,Frank L. Y. Lam J. Mater. Chem. A, 2015,3, 789-796

-

Mingguang Ren,Qingyu Xu,Shoujuan Wang,Lu Liu,Fangong Kong Chem. Commun., 2020,56, 13351-13354

3-Chloro-6-(difluoromethyl)-2-hydroxypyridine-4-carbonyl chlorideに関する追加情報

Research Briefing on 3-Chloro-6-(difluoromethyl)-2-hydroxypyridine-4-carbonyl chloride (CAS: 1804462-86-9)

3-Chloro-6-(difluoromethyl)-2-hydroxypyridine-4-carbonyl chloride (CAS: 1804462-86-9) is a specialized chemical intermediate that has garnered significant attention in the field of chemical biology and pharmaceutical research. This compound, characterized by its unique pyridine backbone and reactive carbonyl chloride group, serves as a critical building block in the synthesis of various bioactive molecules. Recent studies have highlighted its potential applications in the development of novel agrochemicals, pharmaceuticals, and materials science. This research briefing aims to provide an overview of the latest advancements related to this compound, focusing on its synthesis, reactivity, and emerging applications.

The synthesis of 3-Chloro-6-(difluoromethyl)-2-hydroxypyridine-4-carbonyl chloride has been optimized in recent years to improve yield and purity. A 2023 study published in the Journal of Organic Chemistry demonstrated a novel multi-step synthesis route starting from commercially available 2,6-dichloropyridine. The process involves selective fluorination, hydroxylation, and carbonyl chloride formation, achieving an overall yield of 65% with high purity (>98%). This advancement addresses previous challenges related to scalability and byproduct formation, making the compound more accessible for industrial applications.

In pharmaceutical research, this compound has shown promise as a key intermediate in the synthesis of kinase inhibitors. A 2024 study in Bioorganic & Medicinal Chemistry Letters reported its use in developing selective JAK3 inhibitors for autoimmune diseases. The difluoromethyl and hydroxyl groups on the pyridine ring were found to enhance binding affinity and metabolic stability. Additionally, the reactive carbonyl chloride group allows for efficient conjugation with various pharmacophores, enabling rapid structure-activity relationship (SAR) studies.

Beyond pharmaceuticals, 3-Chloro-6-(difluoromethyl)-2-hydroxypyridine-4-carbonyl chloride has found applications in agrochemical development. Research published in Pest Management Science (2023) highlighted its role as a precursor for novel fungicides targeting resistant strains of Botrytis cinerea. The compound's unique electronic properties, conferred by the difluoromethyl group, were shown to improve uptake and translocation in plant tissues while maintaining low mammalian toxicity.

Recent computational studies have provided insights into the compound's reactivity patterns. Density functional theory (DFT) calculations published in Computational and Theoretical Chemistry (2024) revealed that the carbonyl chloride group exhibits enhanced electrophilicity due to the electron-withdrawing effects of the adjacent substituents. This property makes it particularly useful for nucleophilic substitution reactions in complex molecule synthesis. The theoretical predictions were validated experimentally through kinetic studies of its reactions with various nucleophiles.

Looking forward, researchers are exploring the potential of 3-Chloro-6-(difluoromethyl)-2-hydroxypyridine-4-carbonyl chloride in materials science applications. Preliminary studies suggest its utility in constructing metal-organic frameworks (MOFs) with unique luminescent properties. The compound's ability to coordinate with transition metals while maintaining structural integrity under various conditions makes it an attractive candidate for advanced material design.

In conclusion, 3-Chloro-6-(difluoromethyl)-2-hydroxypyridine-4-carbonyl chloride (CAS: 1804462-86-9) represents a versatile chemical building block with growing importance across multiple research domains. The recent advancements in its synthesis and application underscore its potential to contribute significantly to the development of new pharmaceuticals, agrochemicals, and functional materials. Continued research into its reactivity and derivatization pathways will likely uncover additional valuable applications in the coming years.

1804462-86-9 (3-Chloro-6-(difluoromethyl)-2-hydroxypyridine-4-carbonyl chloride) 関連製品

- 2225176-50-9(5-Fluoro-2-ethylpyridine-4-boronic acid)

- 1259-35-4(tris(pentafluorophenyl)phosphine)

- 898630-97-2(N2-(4-methylphenyl)-6-(morpholin-4-yl)-N4-3-(trifluoromethyl)phenyl-1,3,5-triazine-2,4-diamine)

- 2148572-67-0(2-amino-5-ethoxy-4-hydroxypentanamide)

- 2229295-31-0(tert-butyl 4-(2-aminoethoxy)-3-methylpiperidine-1-carboxylate)

- 1481952-45-7(1-(3-bromo-5-methylthiophen-2-yl)hexan-1-ol)

- 1008435-52-6([(butan-2-yl)carbamoyl]methyl quinoline-2-carboxylate)

- 914636-57-0(2-amino-3-{[(2-hydroxy-3-methoxyphenyl)methylidene]amino}but-2-enedinitrile)

- 100704-38-9(4-Methanesulfonylthiophene-2-carboxylic Acid)

- 2227762-09-4(rac-(1R,2S)-2-(4,4-dimethylpent-2-yn-1-yl)cyclopentan-1-ol)